Cas no 874-23-7 (2-acetylcyclohexan-1-one)

2-acetylcyclohexan-1-one structure
2-acetylcyclohexan-1-one structure
Product Name:2-acetylcyclohexan-1-one
CAS No:874-23-7
MF:C8H12O2
MW:140.179682731628
MDL:MFCD00001633
CID:83162
PubChem ID:13400
Update Time:2024-10-26

2-acetylcyclohexan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Acetylcyclohexanone
    • 2-ACETYLCYCLOHEXA
    • 2-ACETYLCYCLOHEXANON
    • 2-ACETYLCYCLOHEXANONE FOR SYNTHESIS
    • CYCLOHEXANONE,2-ACETYL-
    • 2-acetylcyclohexan-1-one
    • 2-Acetylcyclohexanone (ACI)
    • 2-Acetyl-1-cyclohexanone
    • NSC 7713
    • α-Acetylcyclohexanone
    • 2-Acetylcyclohexanone,97%
    • Cyclohexanone, 2-acetyl-
    • 2-ACETYL CYCLOHEXANONE
    • acetyl cyclohexanone
    • EINECS 212-858-5
    • CS-D1351
    • 125117-37-5
    • Acetylcyclohexanone
    • DTXCID7029324
    • AI3-19261
    • 2-acetyl-cyclohexanone
    • SY039226
    • AKOS005206863
    • MFCD00001633
    • AC-22529
    • STL264116
    • PB43660
    • 424823-02-9
    • DTXSID0049365
    • 2-Acetylcyclohexanone, 97%
    • J-507711
    • NCGC00260420-01
    • DB-364545
    • CAS-874-23-7
    • DB-076946
    • A0881
    • EN300-11786
    • 874-23-7
    • NSC7713
    • 2-Acetylcyclohexanone; 2-Acetyl-1-cyclohexanone; 2-Acetylcyclohexanone; NSC 7713; alpha-Acetylcyclohexanone
    • 2-acetyl-cyclohexan-1-one
    • alpha-Acetylcyclohexanone
    • Tox21_202874
    • CHEMBL3187909
    • NS00039192
    • SCHEMBL63339
    • NSC-7713
    • .alpha.-Acetylcyclohexanone
    • MDL: MFCD00001633
    • Inchi: 1S/C8H12O2/c1-6(9)7-4-2-3-5-8(7)10/h7H,2-5H2,1H3
    • InChI Key: OEKATORRSPXJHE-UHFFFAOYSA-N
    • SMILES: O=C(C1CCCCC1=O)C
    • BRN: 1858621

Computed Properties

  • Exact Mass: 140.08400
  • Monoisotopic Mass: 140.083729621 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 8
  • XLogP3: 0.9
  • Molecular Weight: 140.18
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • Color/Form: liquid
  • Density: 1.078 g/mL at 25 °C(lit.)
  • Melting Point: -11°C
  • Boiling Point: 111°C/18mmHg
  • Flash Point: Fahrenheit: 174.2 ° f < br / > Celsius: 79 ° C < br / >
  • Refractive Index: n20/D 1.509(lit.)
  • Water Partition Coefficient: Not miscible in water.
  • PSA: 34.14000
  • LogP: 1.33470
  • Solubility: Soluble in carbon tetrachloride.

2-acetylcyclohexan-1-one Security Information

  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H227
  • Warning Statement: P210-P280-P370+P378-P403+P235-P501
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S23-S24/25
  • TSCA:Yes
  • Storage Condition:Sealed in dry,Room Temperature

2-acetylcyclohexan-1-one Customs Data

  • HS CODE:2914299000
  • Customs Data:

    China Customs Code:

    2914299000

    Overview:

    2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

2-acetylcyclohexan-1-one Pricemore >>

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2-acetylcyclohexan-1-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Morpholine Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  rt → reflux; 3.5 h, reflux; reflux → rt
1.2 Reagents: Triethylamine Solvents: Chloroform ;  45 min, cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt → reflux; reflux → rt
Reference
Synthesis and characterization of 2-acetylcyclohexanone
Han, Feng; et al, Anhui Nongye Kexue, 2009, 37(17), 7816-7817

Production Method 2

Reaction Conditions
1.1 Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: 1,4-Dioxane ;  12 h, rt
Reference
Development, Scope, and Mechanism of the Palladium-Catalyzed Intramolecular Hydroalkylation of 3-Butenyl β-Diketones
Qian, Hua; et al, Organometallics, 2005, 24(2), 287-301

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Reference
C-Acetylation of ketones
Huckin, Stuart N.; et al, Canadian Journal of Chemistry, 1974, 52(8), 1379-80

Production Method 4

Reaction Conditions
1.1 Reagents: Boron trifluoride
Reference
Acylation of ketone silyl enol ethers with acetyl tetrafluoroborate. Synthesis of 1,3-diketones
Kopka, Ihor; et al, Journal of Organic Chemistry, 1981, 46(19), 3771-3

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ;  3 h, 40 °C
1.2 Solvents: Methanol ;  rt
Reference
Rh2(II)-Catalyzed Selective C(sp3)-H Bond Electrophilic Amination of Aryl Azide-Tethered 1,3-Dicarbonyl Compounds
Donthoju, Ashok; et al, Organic Letters, 2023, 25(41), 7589-7594

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydride
Reference
Boron-catalyzed dehydrative allylation of 1,3-diketones and β-ketone esters with 1,3-diarylallyl alcohols in water
Zhang, Guo-Min; et al, RSC Advances, 2021, 11(28), 17025-17031

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Solvents: Dichloromethane ;  2 h, 0 °C; 2 h, 0 °C; 3 h, 0 °C → rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C; 3 h, reflux
Reference
A Facile Total Synthesis of Kilogram-Scale Production of SKLB1039: A Novel and Selective Hexahydroisoquinolin-Containing EZH2 Inhibitor
Feng, Qiang; et al, Current Organic Synthesis, 2022, 19(5), 583-590

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium fluoride Catalysts: 1-(Trimethylsiloxy)cyclohexene
Reference
Novel synthetic reactions using bis(2,2,2-trifluoroethoxy)diorganosulfuranes
Kitazume, Tomoya; et al, Bulletin of the Chemical Society of Japan, 1980, 53(7), 2064-6

Production Method 9

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  overnight, 120 °C
1.2 Reagents: Water ;  rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, 0 °C
2.2 Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C; 10 h, rt
Reference
Discovery of quinolone derivatives as antimycobacterial agents
Liu, Kun-Lin; et al, RSC Advances, 2021, 11(39), 24095-24115

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Palladate(2-), di-μ-chlorotetrachlorodi-, sodium (1:2) Solvents: Water ;  overnight, rt
Reference
Bis(β-diketonato)- and allyl-(β-diketonato)-palladium(II) complexes: synthesis, characterization and MOCVD application
Assim, K.; et al, RSC Advances, 2016, 6(104), 102557-102569

Production Method 11

Reaction Conditions
1.1 Reagents: Morpholine Solvents: Toluene
1.2 -
Reference
Clay catalysis: Stork's alkylation and acylation of cyclohexanone without isolation of enamine
Hammadi, Mohamed; et al, Synthetic Communications, 1996, 26(15), 2901-2904

Production Method 12

Reaction Conditions
Reference
Acylation of ketone silyl enol ethers with acetyl tetrafluoroborate. Synthesis of 1,3-diketones
Kopka, Ihor; et al, Journal of Organic Chemistry, 1981, 46(19), 3771-3

Production Method 13

Reaction Conditions
1.1 Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: 1,4-Dioxane ;  rt
Reference
Dichloro bis(acetonitrile) palladium
Carretero, Juan Carlos; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-16

Production Method 14

Reaction Conditions
1.1 Catalysts: Zinc chloride ,  Silicon tetrachloride Solvents: Dichloromethane ;  5 h, 25 °C
1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ,  Water ;  0 °C
Reference
Evaluation of TCS/ZnCl2 with acetic anhydride as an acetylating reagent for methylene ketones
Elmorsy, Saad S.; et al, Phosphorus, 2005, 180(1), 109-116

Production Method 15

Reaction Conditions
1.1 Reagents: Zinc chloride ,  Water Solvents: Water
Reference
Acylation of ketone silyl enol ethers with acid chlorides. Synthesis of 1,3-diketones
Tirpak, Robin E.; et al, Journal of Organic Chemistry, 1982, 47(26), 5099-102

Production Method 16

Reaction Conditions
1.1 Reagents: Boron trifluoride
Reference
Acylation of ketone silyl enol ethers with acetyl tetrafluoroborate. Synthesis of 1,3-diketones
Kopka, Ihor; et al, Journal of Organic Chemistry, 1981, 46(19), 3771-3

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ;  rt; 3 h, 40 °C; rt
1.2 Reagents: Methanol
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
Design, synthesis and biological evaluation of novel 1-methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolins as potential EZH2 inhibitors
Zhang, Lidan; et al, RSC Advances, 2015, 5(33), 25967-25978

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ;  0 °C → 40 °C
Reference
Assembly of multicyclic isoquinoline scaffolds from pyridines: formal total synthesis of fredericamycin A
Wang, Fang-Xin; et al, Chemical Science, 2021, 12(30), 10259-10265

Production Method 19

Reaction Conditions
1.1 Catalysts: 1-(Trimethylsiloxy)cyclohexene
Reference
Novel synthetic reactions using bis(2,2,2-trifluoroethoxy)triphenylphosphorane
Kubota, Toshio; et al, Journal of Organic Chemistry, 1980, 45(25), 5052-7

Production Method 20

Reaction Conditions
1.1 Catalysts: Lithium diisopropylamide
2.1 -
Reference
Acylation of ketone silyl enol ethers with acetyl tetrafluoroborate. Synthesis of 1,3-diketones
Kopka, Ihor; et al, Journal of Organic Chemistry, 1981, 46(19), 3771-3

2-acetylcyclohexan-1-one Raw materials

2-acetylcyclohexan-1-one Preparation Products

2-acetylcyclohexan-1-one Suppliers

Amadis Chemical Company Limited
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(CAS:874-23-7)2-acetylcyclohexan-1-one
Order Number:A942112
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:41
Price ($):382.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:874-23-7)2-ACETYLCYCLOHEXANONE
Order Number:LE9178
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:00
Price ($):discuss personally
Email:18501500038@163.com
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Amadis Chemical Company Limited
(CAS:874-23-7)2-acetylcyclohexan-1-one
A942112
Purity:99%
Quantity:500g
Price ($):382.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:874-23-7)2-ACETYLCYCLOHEXANONE
LE9178
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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